7,4'-Di-O-methylapigenin

概要

説明

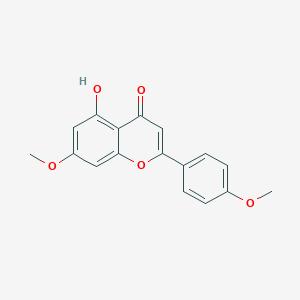

- アピゲニン7,4’-ジメチルエーテルは、ジメトキシフラボン であり、アピゲニンの誘導体です。

- その化学式はC₁₇H₁₄O₅ です。

- この化合物は、アピゲニン骨格の7位と4’位に2つのメトキシ基(OCH₃)を持っています。

- アピゲニンジメチルエーテルは、さまざまな植物源に見られ、興味深い生物学的特性を示します。

準備方法

- アピゲニンジメチルエーテルの合成経路には、アピゲニンのメチル化が含まれます。

- 一般的な方法の1つは、適切な試薬(例えば、ジアゾメタンまたは硫酸ジメチル)を用いたアピゲニンのO-メチル化 です。

- 工業的な生産方法は異なる場合がありますが、合成アプローチは一貫しています。

化学反応の分析

- アピゲニンジメチルエーテルは、さまざまな反応を起こすことができます。

酸化: キノンまたは他の誘導体を形成するために酸化することができます。

還元: カルボニル基を還元すると、対応するアルコールが得られます。

置換: フェノール性ヒドロキシル基での置換反応は可能です。

- 一般的な試薬には、金属水素化物 (例えば、水素化ホウ素ナトリウム)およびルイス酸 (例えば、AlCl₃)が含まれます。

- 主な生成物は、反応条件と置換基によって異なります。

科学研究における用途

化学: アピゲニンジメチルエーテルは、フラボノイド化学の研究のためのモデル化合物として役立ちます。

生物学: 抗酸化特性を示し、細胞プロセスに影響を与える可能性があります。

医学: 抗糖尿病薬および抗高脂血症薬としての可能性を調査しています。

産業: 天然物合成および創薬に用途があります。

科学的研究の応用

Chemistry: Apigenin dimethylether serves as a model compound for studying flavonoid chemistry.

Biology: It exhibits antioxidant properties and may impact cellular processes.

Medicine: Research explores its potential as an antidiabetic and antihyperlipidemic agent.

Industry: Applications include natural product synthesis and drug development.

作用機序

- アピゲニンジメチルエーテルの効果には、細胞標的との相互作用が含まれます。

- それは酸化ストレス 、炎症 、および細胞シグナル伝達経路 を調節します。

- 具体的な分子標的には、酵素と受容体があります。

類似化合物の比較

- アピゲニンジメチルエーテルは、その特定のメチル化パターンによってユニークです。

- 類似の化合物には、アピゲニン 、ゲンワニン 、およびイソロイフォリン が含まれます。

類似化合物との比較

- Apigenin dimethylether is unique due to its specific methylation pattern.

- Similar compounds include apigenin , genkwanin , and isorhoifolin .

生物活性

7,4'-Di-O-methylapigenin, also known as 4',7-Dimethoxy-5-Hydroxyflavone, is a naturally occurring flavonoid found predominantly in the herbs of Aquilaria sinensis. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₇H₁₄O₅

- Molecular Weight : 302.29 g/mol

The structure features two methoxy groups at the 7 and 4' positions of the apigenin backbone, which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. The compound enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Anti-inflammatory Effects

The compound has been shown to inhibit nitric oxide (NO) production in activated RAW 264.7 macrophages, suggesting a potential role in reducing inflammation . Studies have demonstrated that this compound can modulate inflammatory pathways by affecting cytokine production and signaling pathways such as NF-κB .

3. Antifungal Activity

This compound has demonstrated antifungal properties against various fungal strains. It may be responsible for some of the antifungal activity observed in extracts from Aquilaria sinensis . The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of fungal growth.

4. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . Additionally, it may inhibit tumor growth by targeting various signaling pathways involved in cancer progression.

5. Neuroprotective Effects

Emerging evidence suggests that this flavonoid may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This activity could have implications for neurodegenerative diseases; however, more research is needed to fully elucidate these effects .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various flavonoids, this compound was found to significantly reduce TNF-α levels in LPS-stimulated macrophages. This suggests its potential therapeutic application in inflammatory diseases such as arthritis or colitis .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest and apoptosis through caspase activation. This highlights its potential as a natural compound for cancer therapy .

特性

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERJKGWTQYMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199276 | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-44-9 | |

| Record name | 5-Hydroxy-7,4′-dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin dimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,4'-DI-O-METHYLAPIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC8MF8MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0132454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper discusses the identification of various C-glycosylflavones in sugarcane. Can this LC-MS/MS technique be applied to identify the presence of sugar moieties in a dimethoxylapigenin derivative, specifically 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside?

A1: Yes, the LC-MS/MS techniques described in the paper are highly applicable for identifying sugar moieties in a compound like 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside. The research demonstrates that collision-induced dissociation (CID) MS/MS generates specific fragment ions indicative of different sugar molecules linked to C-glycosylflavones. [] Therefore, this method could be used to confirm the presence of arabinose and rhamnose attached to the dimethoxylapigenin backbone. The researchers successfully identified seven previously unreported flavones in sugarcane, including 7,4′ di-O-methylapigenin-8-C-arabinosyl-rhamnoside, highlighting the method's effectiveness in characterizing similar compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。